Cis-1,4-DACH Platinum Complexes Demonstrate Potent Antiproliferative Activity Comparable to Cisplatin in Ovarian Cancer Models
Platinum(II) complexes incorporating cis-1,4-diaminocyclohexane (the deprotected core of Boc-1,4-cis-damch HCl) as the non-leaving amine ligand exhibit cytotoxic activity against human ovarian A2780 cells. While no direct head-to-head comparison data between Boc-1,4-cis-damch HCl and Boc-1,4-trans-damch HCl were identified in the accessible literature, the biological activity of the cis-1,4-DACH scaffold is well-documented [1]. Across a panel of cis-1,4-DACH platinum complexes with varying leaving groups (dichloro, oxalato, malonato, CBDCA), IC50 values ranged from 0.045 to 0.430 μM against the A2780 human ovarian carcinoma cell line [1]. For context, cisplatin typically exhibits IC50 values in the 1-5 μM range in comparable A2780 assays, indicating that the cis-1,4-DACH ligand can confer comparable or enhanced potency relative to the clinical standard in this model system.
| Evidence Dimension | In vitro cytotoxicity against human ovarian A2780 cells |
|---|---|
| Target Compound Data | IC50 = 0.045-0.430 μM for Pt(II)(cis-1,4-DACH)X complexes |
| Comparator Or Baseline | Cisplatin (clinical platinum agent) IC50 typically 1-5 μM in A2780 assays |
| Quantified Difference | cis-1,4-DACH complexes exhibit approximately 2- to 100-fold lower IC50 values (higher potency) than cisplatin in this cell line |
| Conditions | Human ovarian A2780 cell line; in vitro cytotoxicity assay; platinum complexes of type Pt(II)(cis-1,4-DACH)X with X = dichloro, sulfato, oxalato, malonato, methylmalonato, tartronato, or CBDCA |
Why This Matters
This evidence establishes the cis-1,4-DACH scaffold (the deprotected form of Boc-1,4-cis-damch HCl) as a validated non-leaving ligand capable of producing platinum complexes with sub-micromolar potency against ovarian cancer cells, supporting its selection for oncology-focused drug discovery programs.
- [1] Shamsuddin S, Takahashi I, Siddik ZH, Khokhar AR. Synthesis, characterization, and antitumor activity of a series of novel cisplatin analogs with cis-1,4-diaminocyclohexane as nonleaving amine group. J Inorg Biochem. 1996;61(4):291-301. View Source
